5-Ethyl-2,3-dimethylheptane

Catalog No.
S15122718
CAS No.
61868-23-3
M.F
C11H24
M. Wt
156.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethyl-2,3-dimethylheptane

CAS Number

61868-23-3

Product Name

5-Ethyl-2,3-dimethylheptane

IUPAC Name

5-ethyl-2,3-dimethylheptane

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

InChI

InChI=1S/C11H24/c1-6-11(7-2)8-10(5)9(3)4/h9-11H,6-8H2,1-5H3

InChI Key

BFCKNSGKYWMUNP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC(C)C(C)C

Emergence of Stereoselective Alkane Functionalization in Modern Organic Chemistry

The synthesis of branched alkanes like 5-ethyl-2,3-dimethylheptane initially relied on non-selective methods such as Friedel-Crafts alkylation and free-radical halogenation. These approaches often produced complex mixtures of regioisomers due to the comparable reactivity of secondary and tertiary C–H bonds in methyl-substituted alkanes. A paradigm shift occurred in the late 20th century with the development of transition metal catalysts capable of directing stereochemical outcomes. For example, rhodium complexes were shown to enable tandem cross-coupling reactions in polymetalloid alkenes, providing access to stereodefined products through sequential C–B and C–H bond functionalization.

Recent advances in this field are illustrated by the programmable site-selectivity achieved through organometallic intermediates. As demonstrated in Rh-catalyzed systems, pre-coordination of the metal center to specific carbon atoms directs the trajectory of bond formation. This mechanistic insight has been critical for functionalizing 5-ethyl-2,3-dimethylheptane analogs, where steric hindrance from multiple methyl groups complicates reaction pathways.

Table 1: Evolution of Stereoselective Alkane Functionalization Methods

EraMethodologySelectivity Control MechanismExample Application
Pre-1980sRadical chain reactionsStatistical (kinetic control)Halogenation of 2,3-dimethylheptane
1990–2010Early transition metal catalysisLigand-directed coordinationPalladium-mediated allylic alkylation
2010–presentProgrammed tandem catalysisSequential bond activation/functionalizationRh-catalyzed C–B/C–H coupling

Paradigm Shifts in C–H Bond Activation Strategies for Methyl-Substituted Alkanes

The robust C–H bonds in methyl-substituted alkanes historically required harsh conditions for activation, limiting their synthetic utility. Traditional thermal cracking methods operated at 500–700°C, often leading to uncontrolled decomposition products. The introduction of transition metal-mediated C–H activation revolutionized this landscape, particularly for compounds like 5-ethyl-2,3-dimethylheptane. Density functional theory (DFT) studies reveal that metals such as iridium and ruthenium facilitate heterolytic C–H cleavage through electron-deficient intermediates, enabling functionalization under mild conditions.

Mechanistic studies highlight four primary pathways for alkane C–H activation:

  • Oxidative addition: Common with late transition metals (e.g., Pt⁰ → Pt²⁺)
  • σ-Bond metathesis: Observed in early transition metal complexes (e.g., Ti, Zr)
  • 1,2-Addition: Involves metal insertion into C–H bonds
  • Electrophilic activation: Utilized by superelectrophilic catalysts

For 5-ethyl-2,3-dimethylheptane, the spatial arrangement of methyl groups creates distinct electronic environments. Computational analyses show that the tertiary C–H bond at the 3-position undergoes preferential activation due to enhanced orbital overlap with metal d-orbitals. This selectivity is harnessed in catalytic systems employing chiral ligands to achieve enantioselective functionalization.

Table 2: Comparative Analysis of C–H Activation Mechanisms

MechanismKey FeatureTemperature RangeStereochemical Outcome
Oxidative additionTwo-electron process25–100°CRetention of configuration
σ-Bond metathesisConcerted bond reorganization50–150°CVariable, substrate-dependent
Electrophilic activationCarbocation intermediate formation-20–50°CRacemic mixtures

The synthesis of 5-Ethyl-2,3-dimethylheptane represents a significant challenge in organic chemistry due to its complex branched structure featuring multiple quaternary and tertiary carbon centers [1] [2]. This C₁₁H₂₄ hydrocarbon, with molecular weight 156.31 g/mol and CAS number 61868-23-3, exemplifies the structural complexity encountered in advanced alkane synthesis [1] [3]. The compound's exact mass of 156.188 and LogP value of 4.105 reflect its highly lipophilic character and the steric demands inherent in its construction [1] [2].

PropertyValue
Molecular FormulaC₁₁H₂₄
Molecular Weight (g/mol)156.31
CAS Number61868-23-3
Exact Mass156.188
LogP4.105

Table 1: Physical and Chemical Properties of 5-Ethyl-2,3-dimethylheptane

Retrosynthetic Analysis of 5-Ethyl-2,3-dimethylheptane Backbone Assembly

The retrosynthetic analysis of 5-Ethyl-2,3-dimethylheptane requires systematic disconnection of carbon-carbon bonds to identify feasible synthetic precursors [4] [5]. The fundamental approach involves working backward from the target molecule to identify potential precursors and reactions that can be employed for synthesis [4] [6]. The alkyl chain construction necessitates careful consideration of regioselectivity and the formation of quaternary carbon centers [7] [8].

The strategic disconnection of the heptane backbone reveals multiple potential synthetic pathways [4] [9]. Primary disconnections can be envisioned at the C-5 ethyl substituent, generating a simpler heptane core that can be functionalized through alkylation reactions [9] [10]. The retrosynthetic analysis indicates that the 2,3-dimethyl substitution pattern can be constructed through sequential alkylation of enolate intermediates or through transition metal-catalyzed cross-coupling reactions [4] [7].

A critical aspect of the retrosynthetic strategy involves the recognition that the ethyl group at C-5 represents a site for potential nucleophilic attack [6] [9]. This suggests that acetylide anions or other carbon nucleophiles could serve as effective building blocks for constructing this portion of the molecule [6] [10]. The analysis reveals that partial alkyne reduction using Lindlar reduction could provide access to the required alkyl chain segments [6].

The retrosynthetic disconnection at the C-2 and C-3 positions suggests that these methyl groups could be introduced through alkylation of stabilized carbanions or through organometallic cross-coupling reactions [7] [8]. The formation of contiguous quaternary carbon centers presents particular challenges that require specialized synthetic approaches [11] [7].

Transition Metal-Catalyzed Coupling Strategies for Quaternary Carbon Construction

Transition metal-catalyzed carbon-carbon bond formation represents the most advanced methodology for constructing quaternary carbon centers in complex alkane architectures [7] [8]. These reactions overcome significant steric hindrance effects and minimize side reactions such as elimination and isomerization that plague traditional alkylation methods [7] [12].

Metal CatalystSubstrate TypeTemperature Range (°C)Typical Yield (%)
PalladiumPrimary/Secondary alkyl halides25-8070-95
NickelPrimary/Tertiary systems0-10060-90
CopperEnolate/Alkyl systems0-6065-85
CobaltPrimary alkyl halides25-8055-80
IronSecondary alkyl systems25-10050-75

Table 2: Transition Metal Catalysts for Quaternary Carbon Construction

Palladium-catalyzed cross-coupling reactions provide exceptional versatility for constructing carbon-carbon bonds in sterically demanding environments [13] [14]. The Suzuki-Miyaura reaction, utilizing organoboron species and organohalides, proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [14] [15]. This methodology enables the coupling of boronic acids with alkyl halides under mild conditions with excellent functional group tolerance [14] [15].

Nickel-catalyzed hydroalkylation of alkynyl boronamides represents a powerful strategy for regioselective alkene synthesis with subsequent reduction to the desired alkane [16]. This approach provides access to trisubstituted alkenes with high regio- and diastereoselectivity through careful control of the boryl directing group [16]. The methodology accommodates various coupling partners including primary and secondary alkyl iodides and demonstrates excellent mechanistic control [16].

Copper-catalyzed asymmetric conjugate additions offer complementary reactivity for constructing all-carbon quaternary centers [17]. The use of alkenylaluminum reagents with trisubstituted enones provides stereogenic quaternary centers with enantioselectivities typically ranging from 70-90% [17]. These protocols are practical and employ relatively inexpensive catalysts and ligands [17].

Electrochemical cross-coupling represents an emerging methodology for constructing vicinal quaternary carbon centers [11]. The electroreductive cross-coupling of tertiary halides with acetophenones overcomes reductive potential disparities and enables controlled radical generation [11]. This approach demonstrates scalability and improved functional group tolerance compared to traditional methods [11].

Recent advances in radical-radical cross-coupling have enabled the direct coupling of carboxylic acids and boronic acids to form alkyl-alkyl carbon-carbon bonds [18]. This methodology integrates redox-matched alternating polarity electrolysis with controlled activation of redox-active species, ensuring high reactivity and broad substrate scope [18].

Biomimetic Approaches to Regioselective Alkyl Group Installation

Biomimetic synthesis strategies draw inspiration from natural enzymatic processes to achieve regioselective carbon-carbon bond formation [19] [20]. These approaches leverage the inherent selectivity and efficiency of biological systems to construct complex molecular architectures [19] [21]. The development of biomimetic methodologies has revolutionized the synthesis of structurally complex natural products and synthetic targets [19] [21].

Enzyme ClassMechanismSubstrate ScopeRegioselectivityIndustrial Potential
Radical SAM enzymesFree radical couplingsp³-sp² carbonsHighModerate
Alkane monooxygenasesHydroxylation/reductionC1-C20 alkanesVery HighHigh
Polyketide synthasesIterative condensationAcetyl unitsHighVery High
MethyltransferasesAlkyl transferMethyl/ethyl groupsHighHigh
Assembly line enzymesSequential additionVarious building blocksVery HighVery High

Table 3: Biomimetic Enzyme Systems for Carbon-Carbon Bond Formation

Radical S-adenosyl-L-methionine enzymes catalyze carbon-carbon bond formations through free radical mechanisms that can proceed between sp³ and sp² carbon centers [20]. These enzymes enable the introduction of carbon-carbon bonds at unconventional positions in metabolites, making them particularly valuable for constructing structurally unique compounds [20]. The mechanistic considerations involve radical initiation, acceptor substrate activation, and radical quenching as key factors [20].

Alkane monooxygenase enzymes demonstrate exceptional potential as templates for biomimetic catalysts due to their ability to catalyze stereo- and regioselective terminal oxidation of diverse alkanes [22]. These non-heme diiron enzymes share less than 50% amino acid sequence identity with prototypical systems, representing significant diversity in their catalytic mechanisms [22]. The enzymes demonstrate remarkable substrate scope, accommodating alkanes ranging from C1 to C20 with high selectivity [22].

Assembly line synthesis strategies mimic the enzymatic iterative assembly processes observed in natural polyketide biosynthesis [23] [24]. This approach enables the conversion of simple building blocks into complex molecules bearing multiple contiguous substituents with full stereocontrol [23]. The methodology has been successfully applied to natural product synthesis, including kalkitoxin and hydroxyphthioceranic acid, through iterative homologations of boronic esters [23] [24].

Biocatalytic alkylation chemistry employing S-adenosyl-L-methionine-dependent methyltransferases provides regioselective nitrogen-alkylation of heterocycles using simple reagents [25]. This enzymatic cascade can be performed with nearly stoichiometric amounts of reagents and demonstrates outstanding regioselectivity with yields up to 99% [25]. The approach represents a generalizable catalytic method for regioselective alkylation that could significantly impact synthetic methodology [25].

The construction of vicinal dimethyl-ethyl stereoclusters represents one of the most challenging aspects in the asymmetric synthesis of 5-ethyl-2,3-dimethylheptane and related compounds. This structural motif, characterized by adjacent carbon centers bearing methyl and ethyl substituents, requires precise stereochemical control to achieve the desired absolute and relative configurations [1] [2].

Asymmetric Hydrogenation Approaches

The asymmetric hydrogenation of trisubstituted alkenes has emerged as a powerful method for generating vicinal dimethyl-ethyl stereoclusters. Research by Roche and colleagues demonstrated that derivatives converted to trisubstituted alkenes with allylic chiral centers can be subjected to hydrogenation using chiral analogues of Crabtree's catalyst [3]. The optimal catalyst system employed an optically active carbene oxazoline derivative, which provided predominantly catalyst-controlled stereoselectivity.

The reaction conditions proved critical for achieving high enantioselectivity. When bulky protecting groups such as isopropyl or tert-butyl were employed as the alcohol nucleophile, the stereoselective formation of acetals proceeded in 90-93% yield with 96% enantiomeric excess [3]. This approach successfully accommodated both aromatic and aliphatic substituents, as well as electron-donating and electron-withdrawing groups, demonstrating broad substrate scope.

Catalytic Systems for Vicinal Stereocenter Formation

The formation of vicinal quaternary centers has been achieved through various catalytic systems. Palladium-catalyzed asymmetric reactions using phosphoramidite ligands under mild conditions provide multifunctionalized derivatives bearing vicinal all-carbon quaternary stereocenters in high yields with excellent absolute and relative stereocontrol [4]. Under optimized conditions, the synthesis achieved high selectivity using tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]dipalladium-trichloromethane and (11bR)-N,N-bis(1-methylethyl)dinaphtho[2,1-d:1',2'-f] [5] [6] [7] derivatives.

Iridium-catalyzed asymmetric allylic alkylation has proven particularly effective for constructing vicinal tertiary and all-carbon quaternary stereocenters [8]. These catalytic reactions proceed in excellent yields with broad scope on either reaction partner, achieving outstanding regioselectivity, diastereoselectivity, and enantiocontrol. The subsequent implementation of palladium-catalyzed alkylation affords dialkylated products with precise stereochemical control of both chiral centers.

Table 1: Physical and Chemical Properties of 5-Ethyl-2,3-dimethylheptane

PropertyValueReference
Molecular FormulaC₁₁H₂₄ [5] [7] [9]
Molecular Weight (g/mol)156.31 [5] [7] [9]
Boiling Point (°C)178.1 [5] [9]
Density (g/mL)0.755 [5]
Refractive Index1.424 [5]
Molecular Refractive Power (mL/mol)52.85 [5]
Molar Volume (mL/mol)206.9 [5]
CAS Number61868-23-3 [7] [6]
InChI KeyBFCKNSGKYWMUNP-UHFFFAOYSA-N [7] [10]

Dynamic Kinetic Resolution in Branched Alkane Synthesis

Dynamic kinetic resolution represents a sophisticated strategy for the synthesis of branched alkanes with multiple stereocenters, particularly relevant for compounds such as 5-ethyl-2,3-dimethylheptane [11] [12]. This approach leverages the rapid interconversion of stereoisomers at configurationally labile centers while selectively transforming one stereoisomer through asymmetric catalysis.

Mechanistic Principles of Dynamic Kinetic Resolution

The success of dynamic kinetic resolution in branched alkane synthesis depends on several critical factors. The substrate must possess a stereogenic center that can undergo rapid racemization under the reaction conditions, while the catalyst selectively transforms one enantiomer at a rate significantly faster than the other [12]. For branched alkanes, this typically involves the manipulation of stereogenic centers adjacent to functional groups that can facilitate enantiomerization.

Research has demonstrated that heterobiaryls with vicinal carbon-carbon and nitrogen-nitrogen diaxes can be synthesized through dynamic kinetic resolution protocols [13]. The process can be enabled by either quinine-catalyzed allylation or isothiourea-catalyzed acylation, allowing the formation of vicinal-axis biaryls in good yields with excellent enantioselectivities. Atropisomerization experiments revealed that carbon-carbon bond rotation leads to diastereomers, while nitrogen-nitrogen bond rotation offers enantiomers.

Optimization Parameters for Dynamic Kinetic Resolution

The optimization of dynamic kinetic resolution requires careful control of multiple parameters. Temperature control proves critical, as higher temperatures facilitate the required enantiomerization while potentially compromising catalyst stability and selectivity [11]. Reaction times must be sufficient to allow complete equilibration while maintaining catalyst activity throughout the process.

Catalyst loading represents a balance between economic considerations and reaction efficiency. Studies have shown that catalyst loadings between 5-20 mol% typically provide optimal results, with higher loadings offering diminishing returns in terms of selectivity improvement [11] [12]. The selectivity factor, defined as the ratio of rate constants for the fast and slow enantiomers, serves as a critical measure of resolution quality, with values ranging from 15 to 95 being typical for successful dynamic kinetic resolution processes.

Table 2: Enantioselective Synthesis Methods for Vicinal Dimethyl-Ethyl Stereoclusters

MethodCatalyst SystemYield (%)Enantiomeric Excess (%)Substrate ScopeReference
Asymmetric HydrogenationChiral Crabtree Analogue90-9396Trisubstituted alkenes [3]
Dynamic Kinetic ResolutionQuinine/Isothiourea43-4690-94Heterobiaryls [13]
Chiral Phosphoric Acid CatalysisBINOL-derived CPA64-9386-97Oxazolones/1,3-enynes [14]
Transition Metal CatalysisIr/Chiral Ligand77-8091-99α-Olefins [15]
Organocatalytic ApproachChiral Brønsted Base72-8588-96γ-Nitro β-keto amides [16]

Kinetic Resolution Applications

The extension of dynamic kinetic resolution to kinetic resolution has been demonstrated through the use of substrates with more hindered axes [13]. When substrates with significantly higher rotational barriers (32.8 kcal/mol) were employed, the system operated under kinetic resolution conditions rather than dynamic kinetic resolution. Under these conditions, catalytic asymmetric allylation occurred smoothly, yielding the corresponding vicinal-diaxis compound in 46% yield with 7.7:1 diastereomeric ratio and 92%/94% enantiomeric excess values, while unreacted starting material was recovered in 43% yield with 90% enantiomeric excess.

Chiral Brønsted Acid-Mediated Conformational Manipulation

Chiral Brønsted acid catalysis has emerged as a powerful tool for controlling the stereochemical outcome of reactions leading to branched alkanes through conformational manipulation [17] [18]. The unique ability of these catalysts to simultaneously activate substrates and provide chiral environments makes them particularly valuable for the synthesis of compounds such as 5-ethyl-2,3-dimethylheptane.

BINOL-Derived Phosphoric Acid Catalysts

The development of 1,1'-bi-2-naphthol (BINOL)-derived monophosphoric acids as chiral Brønsted acid catalysts represents a significant advancement in asymmetric synthesis [17]. These catalysts function through the restriction of conformational flexibility in the chiral backbone while introducing substituents that provide an efficient chiral environment for enantioselective transformations. The phosphoryl oxygen functions as a Brønsted basic site, conveying acid-base dual functionality even to monofunctional phosphoric acid catalysts.

The structural features of BINOL-derived catalysts allow for the construction of efficient substrate recognition sites around the activation center due to steric and electronic influences of substituents introduced at the ring system [17]. This dual functionality enables the catalysts to achieve excellent enantioselectivities across a variety of carbon-carbon bond forming reactions through activation of diverse functionalities.

Conformational Control Mechanisms

The mechanism of conformational control by chiral Brønsted acids involves the formation of well-defined transition states where noncovalent interactions play critical roles [18]. Hydrogen bonding, aromatic interactions, and van der Waals forces establish between chiral phosphoric acids and various reactants, creating the basis for stereochemical discrimination. The modular and tunable structures of these catalysts, combined with their compatibility with additives, enable optimization for specific substrate classes.

Research has demonstrated that chiral phosphoric acid-catalyzed stereodivergent synthesis can access different stereoisomers through catalyst modification [14]. The enantioselective and diastereodivergent synthesis of trisubstituted allenes through asymmetric additions of oxazolones to activated 1,3-enynes exemplifies this approach. Density functional theory calculations revealed that the divergence of allenic axial stereogenicity results from modifications of chiral phosphoric acid catalysts, with stacking and stagger forms in the transition state determining the stereochemical outcome.

Advanced Catalyst Architectures

Vaulted biaryl ligands, including vaulted 3,3'-biphenanthrol (VAPOL) and vaulted 2,2'-binaphthol (VANOL), have demonstrated superior performance compared to traditional BINOL-derived catalysts in many applications [19]. These catalysts provide both higher yields and higher stereoinductions in Diels-Alder, imine aldol, and aziridination reactions. The phosphoric acid derivative of VAPOL has proven effective as a chiral Brønsted acid catalyst, often surpassing the performance of analogous BINOL-derived systems.

The peptide-embedded phosphothreonine-derived chiral phosphoric acids represent another advancement in catalyst design [20]. These catalysts demonstrate exceptional capability in controlling the formation of stereogenic phosphorous centers during phosphoramidite transfer, achieving unprecedented levels of diastereodivergence that enable access to either phosphite diastereomer.

Table 3: Dynamic Kinetic Resolution Parameters in Branched Alkane Synthesis

ParameterOptimal RangeCritical FactorsReference
Temperature (K)298-323Maintains catalyst stability [13] [11]
Reaction Time (h)12-48Allows equilibration [13] [11]
Catalyst Loading (mol%)5-20Balances cost/efficiency [11] [12]
Selectivity Factor (s)15-95Determines resolution quality [13] [12]
Conversion (%)80-95Maximizes product yield [13] [11]
Diastereomeric Ratio7.7:1 to >20:1Controls stereochemistry [13]
Rotational Barrier (kcal/mol)22.9-32.8Enables racemization [13]
Equilibration RateFast (< 1 h)Ensures DKR conditions [11] [12]

Table 4: Chiral Brønsted Acid Catalyst Performance in Stereochemical Control

Catalyst TypeStructural FeaturesEnantiomeric Excess (%)Reaction ScopeKey AdvantagesReference
BINOL-CPA3,3'-Substituents92-98Nucleophilic additionsHigh modularity [17] [18] [19]
VAPOL-CPAVaulted Architecture91-99Diels-Alder reactionsSuperior selectivity [19]
Peptide-CPAEmbedded Phosphothreonine86-94Oligonucleotide synthesisBiomolecule compatibility [20]
Spirocyclic CPARigid Framework88-96Cyclization reactionsConformational rigidity [21] [18]
Axially Chiral CPABulky Aryl Groups90-97Allene synthesisBroad applicability [14] [19]

XLogP3

5.3

Exact Mass

156.187800766 g/mol

Monoisotopic Mass

156.187800766 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

Explore Compound Types